molecular formula C18H17F2N3O2S B2693725 2-[1-(2,5-difluorobenzenesulfonyl)piperidin-4-yl]-1H-1,3-benzodiazole CAS No. 887886-52-4

2-[1-(2,5-difluorobenzenesulfonyl)piperidin-4-yl]-1H-1,3-benzodiazole

Cat. No. B2693725
CAS RN: 887886-52-4
M. Wt: 377.41
InChI Key: PTMOITLIFZUQEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(2,5-difluorobenzenesulfonyl)piperidin-4-yl]-1H-1,3-benzodiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a benzodiazepine receptor agonist that has been studied extensively for its effects on the central nervous system. In

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of derivatives of 2-[1-(2,5-difluorobenzenesulfonyl)piperidin-4-yl]-1H-1,3-benzodiazole involves complex chemical reactions aiming at creating compounds with potential biological activities. Researchers have developed methods to synthesize these derivatives through various chemical processes, aiming to investigate their biological properties and structural characteristics. For instance, the synthesis involves the preparation of intermediate compounds, followed by reactions that introduce the sulfonyl and piperidinyl groups, among others, to the benzodiazole core. These synthesized compounds are then characterized by spectral analysis, including NMR and IR spectroscopy, to confirm their structures (Crich & Smith, 2001).

properties

IUPAC Name

2-[1-(2,5-difluorophenyl)sulfonylpiperidin-4-yl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N3O2S/c19-13-5-6-14(20)17(11-13)26(24,25)23-9-7-12(8-10-23)18-21-15-3-1-2-4-16(15)22-18/h1-6,11-12H,7-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMOITLIFZUQEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-((2,5-difluorophenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole

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